2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of chloro, hydroxyphenyl, and pyrrolidinylsulfonyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorine atoms can be introduced through electrophilic aromatic substitution.
Amidation: Finally, the formation of the benzamide structure can be accomplished through amidation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can target the chloro groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or hydroxyphenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-hydroxyphenyl)benzamide: Lacks the pyrrolidinylsulfonyl group.
N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro groups.
2,4-dichloro-5-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group.
Uniqueness
The presence of both chloro and pyrrolidinylsulfonyl groups in 2,4-dichloro-N-(2-hydroxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide makes it unique, potentially enhancing its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O4S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-10-13(19)16(26(24,25)21-7-3-4-8-21)9-11(12)17(23)20-14-5-1-2-6-15(14)22/h1-2,5-6,9-10,22H,3-4,7-8H2,(H,20,23) |
InChI Key |
JEBSMSNPZAAHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3O)Cl)Cl |
Origin of Product |
United States |
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